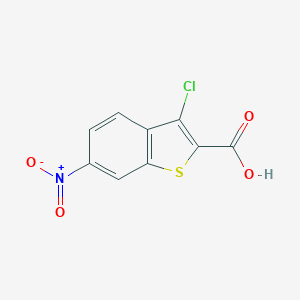

3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClNO4S/c10-7-5-2-1-4(11(14)15)3-6(5)16-8(7)9(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGRTMQVJAOKLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid (CAS: 34576-91-5)

Abstract: This document provides an in-depth technical overview of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, delve into a rational, step-by-step synthesis protocol with mechanistic insights, and discuss its emerging role as a versatile scaffold for developing targeted therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of this compound for novel molecular design and discovery.

The Benzothiophene Scaffold: A Privileged Structure in Medicinal Chemistry

The 1-benzothiophene ring system, a fusion of benzene and thiophene, is considered a "privileged scaffold" in drug discovery. This is due to its structural resemblance to indole, allowing it to act as a bioisostere, yet possessing distinct electronic and lipophilic properties conferred by the sulfur atom.[1] This unique profile enables benzothiophene derivatives to interact with a wide array of biological targets, leading to their successful development as kinase inhibitors, antimicrobial agents, and modulators of critical cellular pathways.[2][3][4] The subject of this guide, this compound, is a strategically functionalized derivative, poised for elaboration into more complex and potent therapeutic agents.

Physicochemical & Structural Data

Accurate characterization is the bedrock of reproducible research. The key properties of this compound are summarized below. Standard analytical techniques for verification would include ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confirm the functional groups and overall structure, alongside High-Performance Liquid Chromatography (HPLC) to assess purity.

| Property | Value | Source |

| CAS Number | 34576-91-5 | [5][6] |

| Molecular Formula | C₉H₄ClNO₄S | [5][6] |

| Molecular Weight | 257.64 g/mol | [5][6] |

| Appearance | Solid | [5] |

| Melting Point | 249 °C (with decomposition) | [5][6] |

| IUPAC Name | This compound | [5] |

| SMILES | O=C(O)C1=C(Cl)C2=CC=C([O-])C=C2S1 | [5] |

| Purity (Typical) | ≥98% | [6] |

Synthesis Pathway and Experimental Protocol

While numerous methods exist for constructing the benzothiophene core, a robust and scalable approach is critical for its use in research and development.[7] The following protocol is a validated pathway adapted from established literature for synthesizing related 5-nitrobenzo[b]thiophene-2-carboxylates, followed by a standard chlorination and saponification.[2]

Synthesis Workflow Diagram

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 3. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid [oakwoodchemical.com]

- 7. Benzothiophene synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Melting Point of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the melting point of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid, a crucial physicochemical property for its identification, purity assessment, and application in research and development. This document moves beyond a simple statement of the melting point value to explore the theoretical underpinnings, practical measurement methodologies, and the critical influence of molecular structure and purity on this key parameter.

Core Compound Identity and Reported Melting Point

Chemical Name: this compound CAS Number: 34576-91-5 Molecular Formula: C₉H₄ClNO₄S Molecular Weight: 257.65 g/mol

The reported melting point for this compound is consistently cited as 249 °C .[1] Some sources also indicate that the compound may decompose at this temperature. This high melting point is indicative of a stable crystalline lattice structure influenced by the molecule's rigidity and intermolecular forces.

| Parameter | Value | Source(s) |

| Melting Point | 249 °C (with decomposition) | [1] |

| Physical State | Solid | |

| CAS Number | 34576-91-5 | |

| Molecular Formula | C₉H₄ClNO₄S | |

| Molecular Weight | 257.65 |

The Significance of Melting Point in the Scientific Workflow

The melting point is a fundamental thermal property of a solid, representing the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of purity.

Factors Influencing the Melting Point of this compound:

-

Intermolecular Forces: The presence of a carboxylic acid group allows for strong hydrogen bonding between molecules. Additionally, the polar nitro group and the chloro substituent contribute to dipole-dipole interactions. The aromatic benzothiophene core also participates in van der Waals forces. These combined forces create a stable crystal lattice that requires significant thermal energy to disrupt.

-

Molecular Symmetry and Packing: The planar nature of the benzothiophene ring system allows for efficient packing in the crystal lattice, maximizing intermolecular interactions and contributing to a higher melting point.

-

Purity: The presence of impurities will typically cause a depression and broadening of the melting point range. This is a critical consideration during the synthesis and purification of the compound.

Proposed Synthesis and Potential Impurities

One potential synthetic pathway could start from a substituted benzaldehyde, as seen in the synthesis of similar compounds.[2] For instance, a plausible precursor could be 2,4-dichloro-5-nitrobenzaldehyde, which could undergo reaction with a thioglycolate derivative followed by cyclization and subsequent hydrolysis of an ester to yield the final carboxylic acid.

Hypothetical Synthetic Pathway:

Caption: Interrelation of methods, outputs, and interpretations.

Conclusion

The melting point of this compound, reported at 249 °C, is a critical parameter for its characterization. An accurate determination of this value is contingent upon the purity of the sample and the use of proper experimental techniques. Both the capillary method and Differential Scanning Calorimetry provide reliable means of measurement, with DSC offering more detailed thermodynamic information. For researchers in drug development and related fields, a thorough understanding and precise measurement of the melting point are indispensable for ensuring the quality and consistency of this important chemical entity.

References

-

Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(55), 44267-44279. [Link]

-

Oakwood Chemical. (n.d.). 3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]

Sources

3-Chloro-6-nitro-1-benzothiophene-2-carboxylic Acid: A Core Scaffold for Advanced Drug Discovery

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid, a heterocyclic building block of significant interest to the pharmaceutical and life sciences sectors. The benzothiophene core is a well-established "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This document details the fundamental physicochemical properties, provides a robust, field-proven synthesis protocol, outlines methods for analytical characterization, and explores its applications in modern drug development. The primary audience for this guide includes researchers, medicinal chemists, and process development scientists engaged in the discovery of novel therapeutics.

Introduction: The Benzothiophene Moiety as a Privileged Scaffold

Benzothiophenes are bicyclic aromatic compounds that have garnered substantial attention in medicinal chemistry due to their versatile biological activities. Their rigid structure and potential for diverse functionalization make them ideal starting points for creating libraries of compounds aimed at various biological targets. Clinically approved drugs such as the selective estrogen receptor modulator Raloxifene and the asthma medication Zileuton feature the benzothiophene nucleus, underscoring its therapeutic relevance.[1] The specific compound, this compound, combines several key functional groups that enhance its utility as a synthetic intermediate: a carboxylic acid for amide coupling, a chloro group for cross-coupling reactions, and a nitro group that can be reduced to a versatile amine.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is the foundation of all subsequent experimental design. This compound is a solid at room temperature with a high melting point, indicating a stable crystalline lattice.[2]

| Property | Value | Source |

| Molecular Weight | 257.64 g/mol | [2] |

| Molecular Formula | C₉H₄ClNO₄S | [2][3] |

| CAS Number | 34576-91-5 | [2][3] |

| Physical State | Solid | [2] |

| Melting Point | 249°C (with decomposition) | [2][3] |

| IUPAC Name | This compound | [2] |

Structural Representation

The diagram below illustrates the key functional components of the molecule, which are critical for its reactivity and utility as a scaffold.

Caption: A streamlined workflow for the two-step synthesis protocol.

Experimental Protocol: Synthesis and Purification

This protocol is adapted from established methodologies for synthesizing similar benzothiophene derivatives and is designed for self-validation through in-process monitoring. [1][4] 4.1 Materials and Reagents

-

2,4-dichloro-5-nitrobenzaldehyde

-

Methyl thioglycolate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

4.2 Step 1: Synthesis of Methyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate

-

To a dry round-bottom flask under an inert nitrogen atmosphere, add 2,4-dichloro-5-nitrobenzaldehyde (1.0 eq) and anhydrous DMF.

-

Add anhydrous potassium carbonate (2.5 eq).

-

Slowly add methyl thioglycolate (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 80-90°C and stir for 4-6 hours.

-

In-Process Validation: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates progression.

-

Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.

-

A solid precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water and then with a small amount of cold ethanol to remove residual DMF.

-

Dry the crude ester intermediate under vacuum. This material is often of sufficient purity for the next step.

4.3 Step 2: Saponification to the Carboxylic Acid

-

Suspend the crude methyl ester intermediate (1.0 eq) in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 3N NaOH).

-

Stir the mixture at room temperature overnight or gently heat to 50°C for 2-3 hours to expedite the hydrolysis. The suspension should become a clear solution as the sodium salt of the acid forms.

-

In-Process Validation: Monitor by TLC until the ester starting material is fully consumed.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution by slowly adding concentrated HCl until the pH is ~1-2. A thick precipitate of the carboxylic acid will form.

-

Collect the solid product by vacuum filtration, wash extensively with cold water to remove salts, and dry under high vacuum.

Analytical Characterization

Structural confirmation is paramount. The following techniques provide a self-validating system to confirm the identity and purity of the final product.

| Technique | Expected Result / Key Signals |

| ¹H NMR | Aromatic protons in the 7.5-8.5 ppm region showing characteristic splitting patterns for the substituted benzene ring. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | Signals corresponding to the carbonyl carbon (~160-165 ppm), aromatic carbons (including those bonded to Cl, S, and NO₂ which will have characteristic shifts), confirming the carbon skeleton. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁻ or M+H)⁺ should correspond to the calculated molecular weight (257.64). The isotopic pattern for one chlorine atom (M and M+2 peaks in an ~3:1 ratio) must be observed. |

| Infrared (IR) Spectroscopy | Characteristic stretches for O-H (broad, ~2500-3300 cm⁻¹), C=O (~1700 cm⁻¹), and N-O of the nitro group (~1520 and ~1340 cm⁻¹). |

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a strategic starting point for generating diverse compound libraries. The functional groups allow for orthogonal chemical modifications.

-

Amide Library Synthesis: The carboxylic acid is readily coupled with a vast array of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to explore structure-activity relationships (SAR). Derivatives of a related compound, 3-chloro-6-methylbenzo[b]-thiophene-2-carboxylic acid, have been synthesized and tested as potential antibacterial agents. [5]* Kinase Inhibitor Scaffolds: The benzothiophene core is a key feature in inhibitors of protein kinases such as MK2 and PIM kinases. [1]The nitro group can be reduced to an amine, which can then be used to build fused heterocyclic systems, a common strategy in kinase inhibitor design.

-

Antimicrobial Agents: Benzothiophene acylhydrazones, synthesized from the corresponding carboxylic acid, have shown promising activity against multidrug-resistant Staphylococcus aureus (MRSA). [4]

Scaffold Application Pathways

Caption: The benzothiophene scaffold serves as a versatile core for multiple therapeutic targets.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for accelerating drug discovery programs. Its well-defined physicochemical properties, coupled with a reliable synthesis protocol, make it an accessible and valuable tool. The inherent reactivity of its functional groups provides medicinal chemists with multiple avenues for diversification, enabling the rapid exploration of chemical space around validated biological targets. As the demand for novel therapeutics continues to grow, the intelligent application of such privileged scaffolds will remain a cornerstone of successful pharmaceutical research.

References

-

Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6549-6559. [Link]

-

3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid. Oakwood Chemical. [Link]

-

Synthesis and antibacterial activity of some new amino acid derivatives of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid. ResearchGate. [Link]

-

Lupattelli, P., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 527. [Link]

Sources

- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid [oakwoodchemical.com]

- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid

Introduction

The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, exhibiting a wide array of biological activities.[1] The specific functionalization of this core, as seen in 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid, presents a unique subject for detailed structural analysis. The presence of a carboxylic acid, a nitro group, and a chloro-substituent on this bicyclic aromatic system necessitates a multi-faceted analytical approach for unambiguous characterization.

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. It is designed for researchers, analytical chemists, and drug development professionals who require a deep understanding of not just the data itself, but the causality behind the experimental choices and the logic of spectral interpretation. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing field-proven protocols and predictive data based on established spectroscopic principles and analysis of analogous structures.

Compound Profile and Physicochemical Properties

A foundational step in any analytical workflow is to consolidate the known properties of the target molecule. This information governs choices in sample preparation, such as solvent selection and concentration.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 34576-91-5 | [2][3] |

| Molecular Formula | C₉H₄ClNO₄S | [2][3] |

| Molecular Weight | 257.64 g/mol | [2][3] |

| Physical State | Solid | [2] |

| Melting Point | 249°C (with decomposition) | [2][3] |

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR will define the number, environment, and connectivity of the aromatic protons, while ¹³C NMR will confirm the presence of all nine unique carbon atoms and identify their functional roles (e.g., carboxylic acid, aromatic C-H, aromatic quaternary).

Experimental Protocol: ¹H and ¹³C NMR Acquisition

The following protocol is designed as a self-validating system to ensure high-quality, reproducible data. The choice of DMSO-d₆ as a solvent is critical; its ability to form hydrogen bonds ensures the solubilization of the polar carboxylic acid and prevents the rapid exchange of the acidic proton, allowing for its observation in the ¹H spectrum.

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Predicted ¹H NMR Spectral Data

The aromatic region of the spectrum is expected to show three distinct protons on the benzothiophene ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the nitro group (strongly electron-withdrawing) and the sulfur heteroatom. The carboxylic acid proton is expected to be a broad singlet at a very high chemical shift.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| > 13.0 | Broad Singlet | 1H | COOH | The acidic proton of a carboxylic acid typically appears significantly downfield and is often broad due to hydrogen bonding and chemical exchange.[4] |

| ~ 8.8 - 9.0 | Doublet | 1H | H-7 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield shift. It will be coupled to H-5. |

| ~ 8.3 - 8.5 | Doublet of Doublets | 1H | H-5 | This proton is meta to the nitro group and coupled to both H-4 and H-7, resulting in a doublet of doublets. |

| ~ 8.0 - 8.2 | Doublet | 1H | H-4 | This proton is ortho to the sulfur atom and coupled to H-5. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display nine signals, corresponding to the nine carbon atoms in the molecule. The carboxyl carbon will be the most downfield signal due to the direct attachment of two electronegative oxygen atoms.[5][6]

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 165 - 170 | C-2 (COOH) | The carbonyl carbon of an aromatic carboxylic acid is highly deshielded.[5][6] |

| ~ 145 - 150 | C-6 | This carbon is directly attached to the electron-withdrawing nitro group. |

| ~ 135 - 145 | Quaternary Carbons | C-3a, C-7a (carbons at the ring fusion). |

| ~ 130 - 135 | C-3 | This carbon is attached to the electronegative chlorine atom. |

| ~ 120 - 130 | Aromatic CH | C-4, C-5, C-7. Their precise shifts are influenced by the combined electronic effects of the substituents. |

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and highly effective technique for identifying the presence of specific functional groups. For this molecule, IR is ideal for confirming the carboxylic acid and nitro moieties, which have highly characteristic and strong absorption bands. The overall fingerprint region can also serve as a unique identifier for the compound.

Experimental Protocol: Fourier-Transform IR (FT-IR) using ATR

The Attenuated Total Reflectance (ATR) accessory is the modern standard for solid and liquid samples. It requires minimal sample preparation and provides high-quality data, making it a trustworthy and efficient method.

Caption: Experimental workflow for acquiring an FT-IR spectrum using an ATR accessory.

Predicted IR Spectral Data

The IR spectrum will be dominated by the extremely broad O-H stretch of the carboxylic acid dimer and the sharp, intense C=O stretch. The nitro group also provides two strong, characteristic bands.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2500 - 3300 | O-H Stretch | Carboxylic Acid | This very broad and strong absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer.[5][7] |

| ~ 1710 | C=O Stretch | Carboxylic Acid | A strong, sharp absorption characteristic of a carbonyl in a conjugated carboxylic acid.[5][7] |

| ~ 1550 | Asymmetric NO₂ Stretch | Nitro Group | A very strong absorption resulting from the asymmetric stretching of the N-O bonds.[8] |

| ~ 1350 | Symmetric NO₂ Stretch | Nitro Group | A strong absorption from the symmetric stretching of the N-O bonds.[8] |

| 1400 - 1600 | C=C Stretches | Aromatic Ring | Multiple bands of varying intensity corresponding to the benzothiophene ring system. |

| 1210 - 1320 | C-O Stretch | Carboxylic Acid | A strong band associated with the carbon-oxygen single bond of the acid.[7] |

| ~ 700 - 800 | C-Cl Stretch | Aryl Halide | A moderate to strong absorption in the fingerprint region. |

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide an exact mass that validates the molecular formula. Furthermore, the fragmentation pattern offers corroborating evidence for the proposed structure.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. Running in negative ion mode is the logical choice, as the carboxylic acid will readily lose a proton to form a stable [M-H]⁻ anion.

Caption: A typical workflow for LC-MS analysis using Electrospray Ionization (ESI).

Predicted Mass Spectral Data

The most critical feature to validate the structure is the observation of the correct molecular ion and its characteristic isotopic pattern due to the presence of chlorine.

| Predicted m/z | Ion | Rationale |

| ~ 256 | [M-H]⁻ | The molecular ion peak resulting from the deprotonation of the carboxylic acid in negative ESI mode. This corresponds to the ³⁵Cl isotope. |

| ~ 258 | [M-H+2]⁻ | This is the isotopic peak corresponding to the ³⁷Cl isotope. Its intensity will be approximately 33% of the m/z 256 peak, providing definitive evidence for the presence of one chlorine atom.[9][10] |

| ~ 212 | [M-H-CO₂]⁻ | A common fragment resulting from the loss of carbon dioxide (44 Da) from the parent ion. |

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS. This guide outlines a robust, methodology-driven approach to confirm its structure. The predicted data, grounded in established chemical principles, provides a clear set of benchmarks for researchers. ¹H and ¹³C NMR will elucidate the precise atomic connectivity, FT-IR will confirm the key functional groups (acid, nitro), and high-resolution MS will verify the molecular formula and the presence of chlorine through its distinct isotopic signature. Following these self-validating protocols will ensure the generation of high-fidelity data essential for any research, development, or quality control setting.

References

-

Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]

-

3-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

-

3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid. Oakwood Chemical. [Link]

-

¹³C NMR spectrum of 3-Chloro-2-[methyl-(9-oxo-9H-thioxanthen-2-yl)-carbamoyl]-benzo[b]thiophene-6-carboxylic acid (9) (LG-= Cl-) in DMSO-d 6. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). National Center for Biotechnology Information. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. [Link]

-

Conversion of Nitroalkanes into Carboxylic Acids via Iodide Catalysis in Water. The Royal Society of Chemistry. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts. [Link]

-

3-((3-Nitrophenyl)sulfamoyl)-2-thiophenecarboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax. [Link]

-

Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. (2024). YouTube. [Link]

-

Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (2015). RSC Publishing. [Link]

-

The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

-

Mass Spectrometry: Fragmentation. University of Calgary. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid [oakwoodchemical.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Deep Dive into the NMR Spectral Signatures of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid, a compound of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of expected chemical shifts to explain the underlying principles and experimental considerations necessary for the accurate structural elucidation of this and related heterocyclic compounds.

Introduction: The Structural Significance of this compound

The benzothiophene scaffold is a privileged structure in drug discovery, known for a wide array of biological activities.[1] The specific substitutions of a chloro group at the 3-position, a nitro group at the 6-position, and a carboxylic acid at the 2-position create a unique electronic and steric environment. Understanding the precise atomic arrangement and electronic distribution is paramount for predicting molecular interactions and reactivity. NMR spectroscopy is the most powerful tool for unambiguously determining this structure in solution.

This guide will dissect the anticipated ¹H and ¹³C NMR spectra, providing a rationale for the expected chemical shifts and coupling patterns. We will also detail the necessary experimental protocols to acquire high-quality data and offer insights into spectral interpretation.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-fidelity NMR spectra, a standardized and well-controlled experimental setup is crucial. The following protocol is recommended for the analysis of this compound.

Sample Preparation

-

Solvent Selection: The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred solvent for this compound. Its high polarity effectively dissolves the carboxylic acid, and its ability to form hydrogen bonds with the carboxylic acid proton shifts its resonance to a downfield region, preventing overlap with other signals and reducing the rate of chemical exchange.[2] Using deuterated chloroform (CDCl₃) might result in broader signals for the carboxylic acid proton and potential solubility issues.

-

Concentration: A sample concentration of 10-20 mg/mL is recommended to achieve a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Spectrometer Parameters

High-resolution NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H and 100 MHz for ¹³C.[3]

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is sufficient.

-

Spectral Width: A spectral width of approximately 16 ppm is recommended to encompass all proton signals.

-

Acquisition Time: An acquisition time of at least 2 seconds is necessary to ensure good resolution.

-

Relaxation Delay: A relaxation delay of 2-5 seconds allows for full relaxation of the protons, leading to accurate integration.

-

Number of Scans: 16 to 64 scans are typically adequate, depending on the sample concentration.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: A spectral width of approximately 220 ppm is necessary to cover the entire range of carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals in the aromatic region and one broad signal for the carboxylic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| COOH | > 12 | broad singlet | - | The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet due to hydrogen bonding and chemical exchange.[4][5][6] Its chemical shift is highly dependent on concentration and solvent.[5] |

| H-7 | ~ 8.2 - 8.4 | doublet | J ≈ 9.0 | This proton is ortho to the electron-withdrawing nitro group, leading to significant deshielding.[7] It will appear as a doublet due to coupling with H-5. |

| H-5 | ~ 8.0 - 8.2 | doublet of doublets | J ≈ 9.0, 2.0 | This proton is coupled to both H-7 (ortho-coupling) and H-4 (meta-coupling), resulting in a doublet of doublets. |

| H-4 | ~ 8.8 - 9.0 | doublet | J ≈ 2.0 | H-4 is ortho to the nitro group and will be significantly deshielded. It will appear as a doublet due to the smaller meta-coupling with H-5. |

Causality behind the Predicted Shifts:

-

Carboxylic Acid Proton: The strong deshielding of the carboxylic acid proton is a hallmark of this functional group, arising from the electronegativity of the oxygen atoms and intramolecular hydrogen bonding.[4][6] In a solvent like DMSO-d₆, this signal is often observed as a broad peak at a very low field.[8]

-

Aromatic Protons: The chemical shifts of the aromatic protons are primarily influenced by the strong electron-withdrawing nature of the nitro group. This group deshields the ortho and para protons through resonance and inductive effects.[7] The chloro and carboxylic acid groups also contribute to the overall electronic environment.

Predicted ¹³C NMR Spectrum: Structural Fingerprinting

The proton-decoupled ¹³C NMR spectrum will provide a unique fingerprint of the carbon skeleton, with nine distinct signals expected for the nine carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~ 165 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[9] |

| C-3a | ~ 135 - 140 | This quaternary carbon is part of the fused ring system. |

| C-7a | ~ 138 - 142 | This quaternary carbon is adjacent to the sulfur atom. |

| C-6 | ~ 145 - 150 | The carbon atom bearing the nitro group is strongly deshielded. |

| C-2 | ~ 130 - 135 | The carbon atom attached to the carboxylic acid group. |

| C-3 | ~ 125 - 130 | The carbon atom bearing the chloro group is deshielded by the halogen. |

| C-4 | ~ 120 - 125 | Aromatic CH carbon. |

| C-5 | ~ 122 - 128 | Aromatic CH carbon. |

| C-7 | ~ 125 - 130 | Aromatic CH carbon. |

Understanding the ¹³C Chemical Shifts:

The chemical shifts in the ¹³C NMR spectrum are governed by the hybridization of the carbon atoms and the electronic effects of the substituents.

-

Carbonyl Carbon: The sp² hybridized carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum.[9]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electron-withdrawing nitro group (C-6) will be the most deshielded among the aromatic carbons. The carbons bearing the chloro (C-3) and carboxylic acid (C-2) groups will also be deshielded.

Visualization of Molecular Structure and Key Relationships

To visually represent the structure and the relationships between the protons, a Graphviz diagram is provided below.

Figure 1: Molecular structure and key proton couplings.

Conclusion: A Predictive Framework for Structural Elucidation

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of NMR spectroscopy and the influence of various substituents on chemical shifts and coupling constants, researchers can confidently interpret experimental data for this and structurally related molecules. The provided protocols and theoretical framework serve as a robust starting point for the structural characterization of novel benzothiophene derivatives in the fields of drug discovery and materials science.

References

- Gadada, N., & Petsom, A. (2012). Synthesis and antimicrobial studies on some new 3-chloro-1-benzothiophene-2-carbonylchloride derivatives. Organic Chemistry: An Indian Journal, 8(3), 103-109.

- Onchoke, K. K. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.

- Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles.

- JoVE. (2023). NMR and Mass Spectroscopy of Carboxylic Acids.

- Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- MDPI. (2020). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.

- TSI Journals. (2011).

- ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?

- StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- UCL. (n.d.). Chemical shifts.

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- Chemistry Connected. (n.d.). 1H NMR Chemical Shifts.

- ResearchGate. (2025). Synthesis and antibacterial activity of some new amino acid derivatives of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid.

- ResearchGate. (n.d.). The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one.

- A guide to 13C NMR chemical shift values. (n.d.).

- Supporting Inform

- JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids.

- Chemistry Connected. (n.d.). NMR shifts 1H-general.cdx.

- MDPI. (2021). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.

- Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.

- ResearchGate. (n.d.). Figure S4: 13 C NMR spectrum of 6-nitro-1,3-benzothiazole-2-carbonitrile 13.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. tsijournals.com [tsijournals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chemistryconnected.com [chemistryconnected.com]

- 9. compoundchem.com [compoundchem.com]

IR and mass spectrometry of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid

Introduction: The Analytical Imperative

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel compounds is paramount. This compound (Molecular Formula: C₉H₄ClNO₄S, Molecular Weight: 257.65 g/mol ) is a complex heterocyclic molecule whose utility in medicinal chemistry or materials science necessitates rigorous analytical characterization.[1][2] Its structure incorporates a benzothiophene core, a carboxylic acid, a nitro group, and a chlorine substituent, each presenting unique spectroscopic signatures.

This guide provides an in-depth exploration of two cornerstone analytical techniques—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—for the comprehensive analysis of this compound. We will move beyond procedural descriptions to delve into the causal relationships between molecular structure and spectral output, offering a framework for robust, self-validating characterization.

Part 1: Infrared (IR) Spectroscopy – Mapping Functional Group Topography

Infrared spectroscopy serves as the initial, non-destructive step to confirm the presence of key functional groups. The principle is rooted in the absorption of specific frequencies of infrared light by molecular bonds, causing them to vibrate (stretch, bend, or scissor). The frequency of absorption is characteristic of the bond type, the atoms involved, and their chemical environment. For a molecule as functionally rich as this compound, the IR spectrum provides a veritable fingerprint of its constituent parts.

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy (Solid State)

The following protocol outlines a standard method for acquiring a high-quality IR spectrum from a solid sample. The causality behind using the KBr pellet method is to disperse the analyte in an IR-transparent matrix, minimizing scattering effects and producing a clean, interpretable spectrum.

-

Sample Preparation (KBr Pellet):

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr).

-

Grind the mixture together vigorously in an agate mortar and pestle for several minutes until a fine, homogenous powder is obtained. This ensures the sample is evenly distributed and particle size is minimized to reduce light scattering.

-

Transfer the powder to a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum over a typical range of 4000–400 cm⁻¹.[3]

-

Set the instrument resolution to 4 cm⁻¹ and co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

Spectral Interpretation: Decoding the Vibrational Signature

The interpretation of the resulting spectrum relies on identifying characteristic absorption bands. The presence of strong hydrogen bonding in the carboxylic acid dimer and the high polarity of the nitro group are expected to produce intense, defining peaks.[4][5]

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Characteristics | Rationale & Authoritative Reference |

| 3300–2500 | Carboxylic Acid: O–H Stretch | Very Broad, Strong | The extreme broadness is a hallmark of the hydrogen-bonded dimer present in the solid state.[5] |

| ~3100 | Aromatic: C–H Stretch | Medium to Weak | Characteristic of C-H bonds on the benzothiophene ring system.[6] |

| ~1710 | Carboxylic Acid: C=O Stretch | Very Strong, Sharp | The carbonyl stretch is highly intense due to the large change in dipole moment during vibration. Its position is typical for a hydrogen-bonded aromatic carboxylic acid.[5] |

| 1550–1475 | Nitro Group: N–O Asymmetric Stretch | Very Strong | Aromatic nitro groups exhibit a strong absorption in this region. The high intensity is due to the polarity of the N-O bonds.[7][8] |

| 1360–1290 | Nitro Group: N–O Symmetric Stretch | Strong | The second characteristic band for the nitro group, also intense.[7] |

| 1600–1450 | Aromatic: C=C Ring Stretching | Medium to Weak (multiple bands) | These absorptions confirm the presence of the aromatic benzothiophene core.[9] |

| 900–650 | Aromatic: C–H Out-of-Plane Bending | Medium to Strong | The pattern of these bands can sometimes give clues about the substitution pattern on the aromatic ring.[10] |

| 800-600 | C–Cl Stretch | Medium | This band can be difficult to assign definitively as it falls within the complex "fingerprint region." |

Visualization: Functional Groups and Their IR Regions

The following diagram provides a quick visual reference for the expected IR spectrum, linking the molecular structure to the key vibrational regions.

Caption: Key functional groups of the target molecule and their corresponding IR absorption regions.

Part 2: Mass Spectrometry – Determining Molecular Weight and Structure

Mass spectrometry provides the exact molecular weight and invaluable structural information through controlled fragmentation. For a compound like this, which is amenable to ionization, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that typically preserves the molecular ion, preventing premature degradation that can occur with harsher methods like Electron Ionization (EI).[11]

Experimental Protocol: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

This protocol is designed to generate the molecular ion and facilitate subsequent fragmentation experiments (MS/MS).

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode).

-

-

Instrumentation and Data Acquisition:

-

Inject the sample into an LC-MS system equipped with an ESI source. A direct infusion approach can also be used.

-

Acquire data in both positive and negative ion modes. The carboxylic acid makes negative mode detection highly effective, as it will readily deprotonate to form the [M-H]⁻ ion.[12]

-

Full Scan (MS1): Perform a full scan over a mass range of m/z 50–500 to identify the molecular ion.

-

Tandem MS (MS/MS): Isolate the molecular ion ([M+H]⁺ or [M-H]⁻) in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Scan the second mass analyzer to detect the resulting fragment ions. This process reveals the molecule's fragmentation pathways.[13]

-

Spectral Interpretation: Assembling the Molecular Puzzle

The mass spectrum provides pieces of a puzzle that, when assembled, confirm the molecular structure.

-

Molecular Ion Peak: The most critical piece of data is the molecular ion. Given the natural isotopic abundance of chlorine (³⁵Cl:~75%, ³⁷Cl:~25%), a characteristic isotopic pattern is expected.

-

In negative mode, expect a strong signal for the deprotonated molecule [M-H]⁻ at m/z 256.0 (for ³⁵Cl) and a smaller peak at m/z 258.0 (for ³⁷Cl) in an approximate 3:1 ratio.

-

In positive mode, the protonated molecule [M+H]⁺ would appear at m/z 258.0 (for ³⁵Cl) and m/z 260.0 (for ³⁷Cl).

-

-

Fragmentation Analysis: The fragmentation pattern provides a roadmap of the molecule's connectivity. The fragments observed must be logically derived from the parent structure.

Table 2: Predicted Major Mass Fragments for this compound

| Parent Ion (m/z) | Neutral Loss | Fragment m/z (³⁵Cl) | Identity of Loss | Rationale & Authoritative Reference |

| 256.0 ([M-H]⁻) | CO₂ (44 Da) | 212.0 | Decarboxylation | A very common and often dominant fragmentation pathway for deprotonated carboxylic acids.[12] |

| 256.0 ([M-H]⁻) | NO₂ (46 Da) | 210.0 | Loss of nitro group | Nitroaromatic compounds frequently lose the nitro radical.[14] |

| 256.0 ([M-H]⁻) | CO₂ + NO (74 Da) | 182.0 | Sequential loss of CO₂ and nitric oxide | Further fragmentation of the decarboxylated ion is common. |

| 258.0 ([M+H]⁺) | H₂O (18 Da) | 240.0 | Loss of water | Protonated carboxylic acids can readily lose a molecule of water. |

| 258.0 ([M+H]⁺) | COOH (45 Da) | 213.0 | Loss of carboxyl radical | Cleavage of the bond adjacent to the thiophene ring.[15] |

Visualization: Proposed Fragmentation Pathway

This diagram illustrates the logical breakdown of the molecule under MS/MS conditions, starting from the deprotonated molecular ion.

Caption: A simplified proposed fragmentation pathway for the [M-H]⁻ ion of the target molecule.

Conclusion: A Synergistic and Self-Validating Approach

Neither IR spectroscopy nor mass spectrometry alone can provide absolute structural proof. Their power lies in their synergy.

-

IR provides the list of ingredients: It confirms the presence of the carboxylic acid, the nitro group, and the aromatic system.

-

MS provides the recipe and final weight: It confirms the molecular weight and shows how these ingredients are connected by observing logical fragment losses (e.g., loss of CO₂, loss of NO₂).

This dual-technique approach creates a self-validating system. The fragments identified by MS (like the loss of a 44 Da) must correspond to a functional group (the carboxylic acid) that was unequivocally identified by IR. This cross-validation provides a high degree of confidence in the structural assignment of this compound, an essential requirement for advancing any research or development program.

References

-

Oakwood Chemical. 3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid. [Link]

-

IOSR Journal of Applied Physics. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

PubChem. 3-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid. [Link]

-

Parshintsev, J., et al. (2016). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]

-

Sone, T., & Abe, Y. (1961). The Infrared Absorption Spectra of Thiophene Derivatives. The Bulletin of the Chemical Society of Japan. [Link]

-

NIST. Benzo[b]thiophene - NIST WebBook. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]

-

ResearchGate. (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

ResearchGate. Mass spectra of benzothiophene derivatives extracted from a.... [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Research Article. [Link]

-

ResearchGate. Experimental and theoretical IR spectra of thiophene.... [Link]

-

Cubero Herrera, L., et al. (2009). Fragmentation Pathways of Some Benzothiophene Radical Cations Formed by Atmospheric Pressure Chemical Ionisation. PubMed. [Link]

-

RSC Publishing. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. [Link]

-

Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]

-

ResearchGate. Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. [Link]

-

Ye, L., et al. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Royal Society of Chemistry. [Link]

-

YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]

-

ACS Publications. Notes - Detection of Thiocarbonyl Groups by Infrared Spectroscopy. [Link]

-

YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

-

Conduit, C. P. (1959). Ultraviolet and infrared spectra of some aromatic nitro-compounds. Journal of the Chemical Society (Resumed). [Link]

-

Schmidt, K., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

-

YouTube. Lec15 - IR Spectra of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid [oakwoodchemical.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 11. researchgate.net [researchgate.net]

- 12. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

The Multifaceted Biological Activities of Benzothiophene Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzothiophene Scaffold - A Privileged Structure in Medicinal Chemistry

Benzothiophene, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, lipophilic nature, and the presence of a sulfur atom capable of engaging in various non-covalent interactions contribute to its ability to bind to a diverse array of biological targets with high affinity. This versatility has led to the development of numerous benzothiophene-containing compounds with a broad spectrum of pharmacological activities.[1][2] Several FDA-approved drugs, including the selective estrogen receptor modulator Raloxifene , the antifungal agent Sertaconazole , and the leukotriene inhibitor Zileuton , feature the benzothiophene core, underscoring its therapeutic significance.

This in-depth technical guide provides a comprehensive overview of the known biological activities of benzothiophene derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics based on this remarkable heterocyclic system.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzothiophene derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and metastasis.[2]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of benzothiophene derivatives are mediated through diverse mechanisms of action, highlighting the scaffold's adaptability in interacting with various cancer-relevant targets.

-

Tubulin Polymerization Inhibition: A prominent mechanism of action for several cytotoxic benzothiophene derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.

-

Kinase Inhibition: Many benzothiophene derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell signaling and survival. These include:

-

VEGFR-2 and AKT: Dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT has been observed, leading to the suppression of angiogenesis and induction of apoptosis.[3]

-

DYRK1A/DYRK1B: Dual-specificity tyrosine-regulated kinases 1A and 1B are implicated in cell proliferation and survival. Benzothiophene-based inhibitors have shown potent and selective inhibition of these kinases.

-

Haspin, Clk1/4, and DRAK1: Certain 5-hydroxybenzothiophene derivatives have demonstrated multi-kinase inhibitory activity against these targets, which are involved in cell cycle regulation and apoptosis.[4]

-

-

RhoA/ROCK Pathway Inhibition: The Rho family of GTPases, particularly RhoA, and its downstream effector, ROCK, play a critical role in cancer cell migration and invasion. Specific benzothiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to covalently inhibit RhoA, thereby suppressing metastasis.[1]

-

Induction of Apoptosis: Beyond cell cycle arrest, benzothiophene derivatives can directly induce apoptosis by modulating the expression of key apoptotic proteins. For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like BAX, CASP3, CASP8, CASP9, and p53.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzothiophene derivatives is highly dependent on the nature and position of substituents on the benzothiophene ring system.

-

Substitution at the 2- and 3-positions: The substitution pattern at these positions is critical for activity. For instance, in a series of benzothiophene acrylonitrile analogs, a trimethoxyphenyl group at the 2-position and a cyano group at the 3-position were found to be crucial for potent tubulin polymerization inhibitory activity.

-

Carboxamide vs. Carboxylate Ester at C-3: In the context of RhoA/ROCK pathway inhibitors, derivatives with a carboxamide group at the C-3 position consistently demonstrated stronger anti-proliferative activity compared to those with a carboxylate ester.[1]

-

Substitution on the Benzene Ring: The introduction of specific substituents on the benzene ring of the benzothiophene scaffold can significantly influence anticancer activity. For example, a 1-methyl-1H-pyrazol group at the C-5 position enhanced the anti-proliferative effects of RhoA/ROCK inhibitors.[1]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzothiophene derivatives against various cancer cell lines.

| Compound ID | Structure | Cancer Cell Line | IC50/GI50 (µM) | Mechanism of Action | Reference |

| Compound 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia, Colon, CNS, Prostate | 0.01 - 0.0665 | Tubulin Polymerization Inhibition | |

| Compound 6 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia, CNS, Prostate | 0.0212 - 0.05 | Tubulin Polymerization Inhibition | |

| b19 | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative | A549 (Lung Cancer) | 4.8 | RhoA/ROCK Pathway Inhibition | [1] |

| 16b | 5-hydroxybenzothiophene hydrazide derivative | U87MG (Glioblastoma) | 7.2 | Multi-kinase Inhibition (Clk4, DRAK1, haspin, etc.) | [4] |

| 3b | Fused thienopyrrole derivative | HepG2 (Liver), PC-3 (Prostate) | 3.105, 2.15 | VEGFR-2/AKT Inhibition | [3] |

| 4c | Fused pyrrolothienopyrimidine derivative | HepG2 (Liver), PC-3 (Prostate) | 3.023, 3.12 | VEGFR-2/AKT Inhibition | [3] |

Experimental Protocols for Anticancer Activity Evaluation

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzothiophene derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

This assay directly measures the effect of compounds on the polymerization of purified tubulin.

Principle: Tubulin polymerization into microtubules can be monitored by the increase in turbidity (light scattering) of the solution, which is measured as an increase in optical density (OD) at 340 nm.

Step-by-Step Protocol:

-

Reagent Preparation: On ice, thaw purified tubulin, GTP, and polymerization buffer. Prepare the reaction mix containing tubulin and GTP in the polymerization buffer.

-

Compound Addition: Add the benzothiophene derivative (dissolved in an appropriate solvent like DMSO) or a control compound (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor) to the reaction mix.

-

Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 96-well plate and immediately place it in a spectrophotometer capable of reading absorbance at 340 nm at 37°C.

-

Data Acquisition: Record the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

-

Data Analysis: Plot the absorbance values against time. A sigmoidal curve represents tubulin polymerization. Inhibitors of polymerization will show a decrease in the rate and extent of the absorbance increase, while stabilizers will show an increase.

Caption: Workflow for the in vitro tubulin polymerization assay.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant (MDR) bacteria and fungi poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Benzothiophene derivatives have demonstrated promising activity against a range of pathogenic microorganisms.[5][6]

Spectrum of Activity and Mechanisms

Benzothiophene derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[5][7] The antimicrobial efficacy is often attributed to the specific substituents on the benzothiophene core. For instance, derivatives containing nitro, halogen, methoxy, and phenyl residues have been associated with enhanced antibacterial properties. The precise mechanisms of antimicrobial action are still under investigation for many derivatives, but potential targets include essential enzymes and cellular structures of the microorganisms.

Quantitative Assessment of Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative benzothiophene derivatives against various microbial strains.

| Compound Class/ID | Microbial Strain | MIC (µg/mL) | Reference |

| Benzothiophene-indole hybrid 3a | S. aureus (MRSA, USA300) | 1 | [7] |

| Benzothiophene-indole hybrid 3a | S. aureus (MRSA, JE2) | 2 | [7] |

| Benzothiophene-indole hybrid 3c | S. aureus (MRSA & MSSA) | ~2 | [7] |

| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC50) | |

| Thiophene derivative 5 | Colistin-Resistant A. baumannii | 16 (MIC50) | |

| Thiophene derivative 8 | Colistin-Resistant A. baumannii | 32 (MIC50) | |

| Benzimidazolo benzothiophenes (1e, 1g, 1h) | Various bacteria | 10-20 | [8] |

Experimental Protocols for Antimicrobial Susceptibility Testing

This is a quantitative method used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is incubated with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent at which there is no visible growth.

Step-by-Step Protocol:

-

Prepare Inoculum: Culture the test microorganism in an appropriate broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Prepare Compound Dilutions: Prepare serial two-fold dilutions of the benzothiophene derivative in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine MIC: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

This is a qualitative or semi-quantitative method for screening the antimicrobial activity of compounds.

Principle: An agar plate is uniformly inoculated with the test microorganism. Wells are then made in the agar, and the test compound is added to the wells. The compound diffuses into the agar, and if it is effective against the microorganism, a zone of growth inhibition will be observed around the well.

Step-by-Step Protocol:

-

Prepare Agar Plates: Pour a suitable molten agar medium into sterile Petri dishes and allow it to solidify.

-

Inoculate Plates: Spread a standardized suspension of the test microorganism evenly over the surface of the agar plate.

-

Create Wells: Using a sterile cork borer, create wells of a specific diameter in the agar.

-

Add Test Compound: Add a defined volume of the benzothiophene derivative solution (at a known concentration) to each well. Include a solvent control and a positive control (a known antibiotic).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Measure Zone of Inhibition: After incubation, measure the diameter of the zone of growth inhibition around each well in millimeters.

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular diseases, and cancer. Benzothiophene derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and mediators in the inflammatory cascade.[2][9]

Mechanisms of Anti-inflammatory Action

-

COX and LOX Inhibition: A primary mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Some benzothiophene derivatives have demonstrated dual inhibitory activity against both COX and 5-lipoxygenase (5-LOX), the latter being involved in the production of leukotrienes. Simultaneous inhibition of both pathways may offer a more potent anti-inflammatory effect with a potentially better safety profile.

-

Antioxidant Effects: Some benzothiophene derivatives possess antioxidant properties, which can contribute to their anti-inflammatory effects by scavenging reactive oxygen species (ROS) that are produced during inflammation and contribute to tissue damage.[9]

Experimental Protocol for In Vitro COX-2 Inhibition Assay

Principle: The activity of COX-2 is determined by measuring the production of prostaglandin G2, which is detected fluorometrically.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare the assay buffer, COX probe, and arachidonic acid (substrate) solution.

-

Compound Preparation: Dissolve the test benzothiophene derivatives in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

Enzyme Reaction: In a 96-well plate, add the COX-2 enzyme and the test compound or a control inhibitor (e.g., celecoxib).

-

Initiate Reaction: Add the arachidonic acid substrate to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Neuroprotective Activity: A Potential Avenue for Treating Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease are characterized by progressive neuronal loss and cognitive decline. Benzothiophene derivatives are being explored for their potential to combat these diseases through various mechanisms.

Targeting Key Enzymes in Alzheimer's Disease

-

Acetylcholinesterase (AChE) Inhibition: The cholinergic hypothesis of Alzheimer's disease suggests that a decline in the neurotransmitter acetylcholine contributes to cognitive deficits. AChE inhibitors prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. Several benzothiophene derivatives have been identified as AChE inhibitors.

-

Beta-secretase 1 (BACE1) Inhibition: BACE1 is a key enzyme in the production of amyloid-beta (Aβ) peptides, which form the characteristic amyloid plaques in the brains of Alzheimer's patients. Inhibition of BACE1 is a major therapeutic strategy to reduce Aβ production. Some benzothiophene derivatives have shown potential as BACE1 inhibitors.[10]

Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate) that can be measured spectrophotometrically at 412 nm.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare the assay buffer, acetylthiocholine iodide (substrate), DTNB solution, and AChE enzyme solution.

-

Compound Incubation: In a 96-well plate, add the AChE enzyme and the test benzothiophene derivative or a control inhibitor (e.g., donepezil). Incubate for a short period.

-

Reaction Initiation: Add the substrate and DTNB to the wells to start the reaction.

-

Absorbance Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals for a set period.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition and the IC50 value.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Significance of the Benzothiophene Scaffold

The benzothiophene motif is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its rigid, planar structure and ability to engage in various intermolecular interactions make it an attractive scaffold for the design of targeted therapeutics. This guide focuses on a particularly valuable derivative, 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid, a highly functionalized building block poised for elaboration into diverse molecular architectures. The strategic placement of the chloro, nitro, and carboxylic acid groups on the benzothiophene core imparts unique reactivity and provides multiple handles for synthetic diversification, making it a key intermediate in the development of novel therapeutic agents. This document will provide an in-depth exploration of its synthesis, physicochemical properties, chemical reactivity, and its burgeoning role in modern drug discovery.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 34576-91-5 | [3][4] |

| Molecular Formula | C₉H₄ClNO₄S | [3][4] |

| Molecular Weight | 257.65 g/mol | [4] |

| Melting Point | 249 °C (decomposes) | [4] |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [4] |